![molecular formula C7H3ClF2O B1489380 5-Chloro-2,3-difluorobenzaldehyde CAS No. 1783512-25-3](/img/structure/B1489380.png)
5-Chloro-2,3-difluorobenzaldehyde
Overview
Description
“5-Chloro-2,3-difluorobenzaldehyde” is a chemical compound with the CAS Number: 1783512-25-3 . It has a molecular weight of 176.55 . The IUPAC name for this compound is 5-chloro-2,3-difluorobenzaldehyde . It is stored at a temperature of 2-8°C in an inert atmosphere . The physical form of this compound is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-1-4 (3-11)7 (10)6 (9)2-5/h1-3H
. The InChI key is HLYCKSVXKADVNM-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
5-Chloro-2,3-difluorobenzaldehyde is a colorless to yellow liquid . It is stored at a temperature of 2-8°C in an inert atmosphere .
Scientific Research Applications
Basic Information
5-Chloro-2,3-difluorobenzaldehyde is a chemical compound with the CAS Number: 1783512-25-3 . It has a molecular weight of 176.55 . It is typically stored in a refrigerator and has a physical form of a colorless to yellow liquid .
Safety Information
This compound is labeled with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351, P405 .
Spectral Analysis
The emission and absorption spectra of 2,3-difluorobenzaldehyde, a related compound, have been studied . This could suggest that 5-Chloro-2,3-difluorobenzaldehyde may also be used in spectral analysis.
Synthesis of Aminophosphine
2,3-Difluorobenzaldehyde has been used in the synthesis of aminophosphine . It’s possible that 5-Chloro-2,3-difluorobenzaldehyde could be used in a similar manner.
Low-Temperature Studies
The 19F{′H} spectra of 3,5-difluorobenzaldehyde, another related compound, was studied at low temperature in dimethyl ether solution . This suggests that 5-Chloro-2,3-difluorobenzaldehyde could potentially be used in similar low-temperature studies.
Safety and Hazards
The safety information for 5-Chloro-2,3-difluorobenzaldehyde includes several hazard statements: it may be harmful if swallowed (H302), and it should not be inhaled or come into contact with skin and eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
In terms of pharmacokinetics, properties such as lipophilicity, water solubility, and molecular weight can influence a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . For example, “5-Chloro-2,3-difluorobenzaldehyde” has a molecular weight of 176.55 , and its water solubility is reported to be 0.382 mg/ml . These properties can affect the compound’s bioavailability and its ability to cross biological membranes.
The action environment of a compound can be influenced by various factors such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
5-chloro-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCKSVXKADVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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